![molecular formula C13H19BrOS B4975213 1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
1-bromo-4-[4-(isopropylthio)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as IBPB and is a derivative of the benzene ring. IBPB is a white powder that is soluble in organic solvents like chloroform and ethanol.
Mécanisme D'action
The mechanism of action of IBPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. IBPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
IBPB has been shown to exhibit potent anti-inflammatory and antioxidant activities, which have potential therapeutic applications. It has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IBPB in lab experiments is its well-established synthesis method. IBPB is also relatively stable and can be stored for long periods of time without degradation. However, IBPB is a highly reactive compound and requires careful handling and storage to prevent degradation and contamination. Moreover, IBPB is relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are numerous future directions for research involving IBPB. One potential direction is the development of IBPB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, further studies are needed to fully understand the mechanism of action of IBPB and its potential applications in metal-organic frameworks. Additionally, the synthesis of new IBPB derivatives and analogs could lead to the development of compounds with enhanced properties and activities.
Méthodes De Synthèse
IBPB can be synthesized through the reaction of 4-bromo-1-butoxybenzene with isopropylthiol in the presence of a base. The reaction takes place in an organic solvent and involves the formation of an intermediate compound, which is then reacted with a bromine source to yield IBPB. The synthesis method of IBPB is well-established and has been used in numerous scientific studies.
Applications De Recherche Scientifique
IBPB is widely used in scientific research for its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases. IBPB has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
1-bromo-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQAZLBFRQTKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

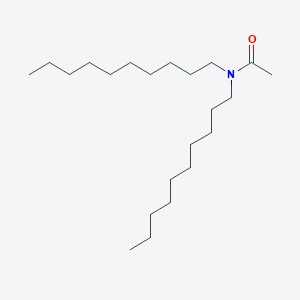
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)
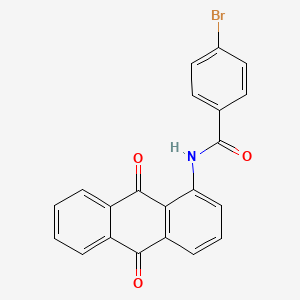
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
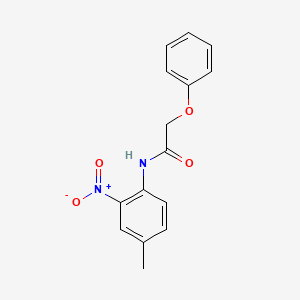
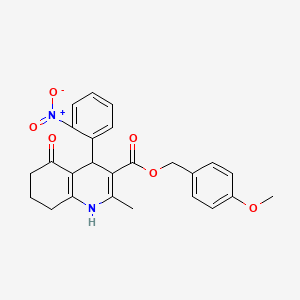
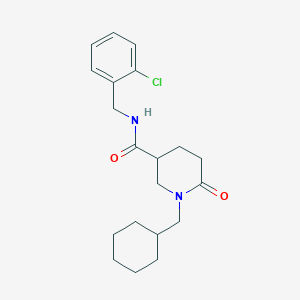
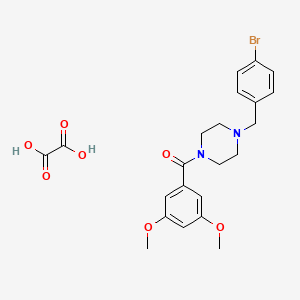
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)